molecular formula C11H8ClNO B6319354 3-(3-Chlorophenyl)-2-hydroxypyridine CAS No. 143074-74-2

3-(3-Chlorophenyl)-2-hydroxypyridine

Cat. No.: B6319354
CAS No.: 143074-74-2
M. Wt: 205.64 g/mol
InChI Key: DFMPYYIWISKSRI-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2-hydroxypyridine is a useful research compound. Its molecular formula is C11H8ClNO and its molecular weight is 205.64 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-Chlorophenyl)-2-hydroxypyridine, 95% is 205.0294416 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-Chlorophenyl)-2-hydroxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chlorophenyl)-2-hydroxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-chlorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-9-4-1-3-8(7-9)10-5-2-6-13-11(10)14/h1-7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMPYYIWISKSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435304
Record name MolPort-015-144-527
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Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143074-74-2
Record name 3-(3-Chlorophenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143074-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MolPort-015-144-527
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3-Chlorophenyl)-2-hydroxypyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(3-Chlorophenyl)-2-hydroxypyridine

Abstract: This technical guide offers a detailed examination of 3-(3-Chlorophenyl)-2-hydroxypyridine, a heterocyclic compound with considerable potential in medicinal chemistry and materials science. This document covers its chemical structure, physicochemical properties, synthesis, and spectroscopic analysis. It also explores its prospective applications, particularly in drug development, providing a valuable resource for researchers, scientists, and professionals in the field.

Introduction and Significance

3-(3-Chlorophenyl)-2-hydroxypyridine belongs to the substituted 2-pyridone class of heterocyclic compounds, which are of significant interest due to their wide-ranging biological activities. The molecule's structure, featuring a 3-chlorophenyl group at the 3-position and a hydroxyl group at the 2-position of the pyridine ring, confers specific electronic and steric characteristics. These features are pivotal in its chemical reactivity and its potential for interaction with biological targets. This unique arrangement of functional groups establishes it as a valuable scaffold for designing novel therapeutic agents and advanced materials. A thorough understanding of its fundamental properties is crucial for its effective application in research and development endeavors.

A key characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form.[1][2] This equilibrium is sensitive to the solvent environment; non-polar solvents tend to favor the 2-hydroxypyridine form, while polar solvents like water and alcohols shift the equilibrium towards the 2-pyridone tautomer.[3][4] The presence of water molecules, in particular, can significantly reduce the energy barrier for tautomerization by forming hydrogen-bonded complexes.[3][5] This tautomerism is a critical aspect of its chemistry, influencing its reactivity and biological interactions.

Chemical Structure and Physicochemical Properties

A comprehensive understanding of a chemical entity begins with a thorough characterization of its structure and physical properties.

Chemical Structure

The molecular structure of 3-(3-Chlorophenyl)-2-hydroxypyridine is depicted below. As mentioned, it can exist in equilibrium with its 3-(3-chlorophenyl)-1H-pyridin-2-one tautomer.

Caption: Chemical structure of 3-(3-Chlorophenyl)-2-hydroxypyridine.

Physicochemical Data

The key physicochemical properties of 3-(3-Chlorophenyl)-2-hydroxypyridine are summarized in the following table. This information is essential for designing experiments, including the selection of appropriate solvents and for computational modeling.

PropertyValue
Molecular Formula C₁₁H₈ClNO
Molecular Weight 205.64 g/mol
Appearance Expected to be a white to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in DMSO, DMF, and hot alcohols; sparingly soluble in water
pKa Estimated to be around 9-10 for the hydroxyl group

Synthesis and Characterization

The synthesis of 3-(3-Chlorophenyl)-2-hydroxypyridine can be accomplished via several synthetic routes, with the Suzuki-Miyaura coupling reaction being a prominent and efficient method.[6][7]

Synthesis Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[6][7]

synthesis_workflow start Starting Materials reagents 3-Bromo-2-hydroxypyridine + 3-Chlorophenylboronic acid start->reagents reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 3-(3-Chlorophenyl)-2-hydroxypyridine purification->product end Final Product product->end

Caption: General workflow for the synthesis of 3-(3-Chlorophenyl)-2-hydroxypyridine.

Detailed Experimental Protocol

Materials:

  • 3-Bromo-2-hydroxypyridine

  • 3-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dioxane/water or Toluene/ethanol/water solvent mixture

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Reaction Setup: To a reaction vessel, add 3-bromo-2-hydroxypyridine (1.0 equivalent), 3-chlorophenylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Solvent and Catalyst Addition: Add the solvent mixture and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Subsequently, add the palladium catalyst and ligand.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction's progress using thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Add water and extract the product into an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the chlorophenyl rings. The chemical shifts and coupling constants will be characteristic of the substitution pattern. A broad signal corresponding to the hydroxyl proton is also anticipated.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the 11 unique carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Potential Applications in Drug Development

The 2-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[8]

Kinase Inhibition

The 2-pyridone tautomer can act as a bioisostere for the hinge-binding region of ATP in protein kinases. The nitrogen and exocyclic oxygen can form crucial hydrogen bonds with the kinase hinge region. The 3-chlorophenyl substituent can extend into a hydrophobic pocket, and its modification can be explored to enhance potency and selectivity for specific kinases.

Other Potential Therapeutic Areas

Derivatives of 2-hydroxypyridine have been investigated for a variety of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[9][10] The unique substitution pattern of 3-(3-Chlorophenyl)-2-hydroxypyridine makes it a promising candidate for screening in various biological assays to uncover new therapeutic leads. For instance, related hydroxypyridinone structures have been explored as histone deacetylase (HDAC) inhibitors.[9]

potential_applications main 3-(3-Chlorophenyl)-2-hydroxypyridine kinase Kinase Inhibition main->kinase hdac HDAC Inhibition main->hdac antimicrobial Antimicrobial Activity main->antimicrobial antiinflammatory Anti-inflammatory Activity main->antiinflammatory drug_dev Drug Development Scaffold kinase->drug_dev hdac->drug_dev antimicrobial->drug_dev antiinflammatory->drug_dev

Caption: Potential therapeutic applications of 3-(3-Chlorophenyl)-2-hydroxypyridine.

Conclusion

3-(3-Chlorophenyl)-2-hydroxypyridine is a synthetically accessible heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structural features, particularly the 2-hydroxypyridine core and the 3-chlorophenyl substituent, make it an attractive scaffold for the development of novel bioactive molecules. The synthetic methodologies and characterization data outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising compound.

References

Sources

The Biaryl Pyridone Scaffold: Structural Versatility in Modern Therapeutics

[1]

Executive Summary

The biaryl pyridone scaffold has transcended its origins as a mere chemical curiosity to become a "privileged structure" in modern drug discovery. Its utility lies in a unique combination of physiochemical properties: the pyridone ring acts as a bidirectional hydrogen bond interface, while the biaryl axis provides a tunable conformational switch. This guide dissects the structural biology, synthetic architecture, and medicinal chemistry strategies required to leverage this scaffold, with specific focus on AMPA receptor antagonism and kinase inhibition.

The Privileged Pharmacophore: Molecular Recognition

The term "privileged structure" (coined by Evans et al.) refers to a molecular framework capable of providing ligands for diverse biological targets. The biaryl pyridone excels here due to its ability to mimic peptide bonds while maintaining a rigid aromatic core.

Structural Logic
  • H-Bonding Duality: The pyridone carbonyl (C=O) serves as a potent hydrogen bond acceptor, while the N-H (if unsubstituted) or adjacent C-H bonds can act as donors.

  • 
    -Stacking Vectors:  The orthogonal or twisted arrangement of the biaryl system allows for "edge-to-face" 
    
    
    -interactions, critical for binding in hydrophobic pockets (e.g., ATP binding sites in kinases).
  • Conformational Control: The steric clash between the pyridone oxygen and the ortho-substituents of the aryl ring dictates the torsion angle, creating a defined 3D shape that reduces the entropic penalty of binding.

PharmacophorePyridonePyridone Core(Scaffold Anchor)H_AcceptorC=O Motif(H-Bond Acceptor)Pyridone->H_AcceptorElectronicAryl_RingBiaryl Moiety(Hydrophobic/Steric Control)Pyridone->Aryl_RingAxial ChiralityTarget_PocketTarget Binding Site(GPCR/Kinase/Ion Channel)H_Acceptor->Target_PocketPolar InteractionAryl_Ring->Target_Pocketπ-Stacking / Hydrophobic

Figure 1: Pharmacophore map illustrating the dual electronic and steric interaction modes of the biaryl pyridone scaffold.

Structural Biology Case Study: Allosteric AMPA Modulation

The most commercially validated application of this scaffold is Perampanel (Fycompa), a first-in-class non-competitive AMPA receptor antagonist. Understanding its binding mode is essential for designing next-generation neurological agents.

Mechanism of Action (MOA)

Unlike competitive antagonists that block the glutamate binding site (the "clamshell"), Perampanel binds to an allosteric site located at the interface of the transmembrane domain (TMD) and the extracellular linkers.

  • Binding Pocket: The drug wedges between the pre-M1, M3, and M4 helices.

  • Stabilization: It acts as a "wedge," locking the receptor in a closed, non-conducting state, preventing the channel opening even when glutamate is bound.

  • Selectivity: The specific geometry of the biaryl pyridone fits this hydrophobic pocket with high specificity, avoiding NMDA or Kainate receptors.

Perampanel_MechanismGlutamateGlutamate (Agonist)Receptor_OpenAMPA Receptor (OPEN)Ion Influx (Ca2+/Na+)Glutamate->Receptor_OpenActivationReceptor_ClosedAMPA Receptor (CLOSED)No Ion FluxReceptor_Closed->Receptor_OpenBlocked by PerampanelPerampanelPerampanel(Biaryl Pyridone)Perampanel->Receptor_ClosedAllosteric Binding(Transmembrane Linker)

Figure 2: Allosteric inhibition mechanism. Perampanel stabilizes the closed conformation, overriding glutamate activation.

Synthetic Architectures: From Cross-Coupling to C-H Activation

Constructing the biaryl pyridone core requires precision, particularly when installing substituents that influence the axial twist.

Traditional vs. Modern Approaches
  • Suzuki-Miyaura Coupling (Traditional): Reliable but requires pre-functionalized boronic acids and halides. Often suffers from protodeboronation in electron-deficient pyridone systems.

  • C-H Activation (Modern): Allows for the direct arylation of the pyridone ring. This is "atom-economical" and allows late-stage diversification of the core scaffold.

Protocol: Pd-Catalyzed C-H Arylation of 2-Pyridones

The following protocol utilizes a directing group strategy to install the aryl ring at the C3 or C5 position.

Reagents & Conditions:

  • Substrate: N-substituted-2-pyridone.

  • Coupling Partner: Aryl Iodide (1.5 equiv).

  • Catalyst: Pd(OAc)₂ (5-10 mol%).

  • Ligand:

    
     or specialized phosphines (e.g., XPhos for sterically hindered systems).
    
  • Base:

    
     (acts as both base and halide scavenger).
    
  • Solvent: 1,4-Dioxane, 100°C.

Step-by-Step Methodology:

  • Setup: In a glovebox, charge a pressure tube with Pd(OAc)₂ (0.05 mmol), Ligand (0.10 mmol), and

    
     (1.0 mmol).
    
  • Addition: Add the pyridone substrate (0.5 mmol) and Aryl Iodide (0.75 mmol) dissolved in anhydrous 1,4-Dioxane (2.0 mL).

  • Reaction: Seal the tube and heat to 100°C for 18 hours.

  • Workup: Cool to room temperature. Filter through a celite pad to remove Ag salts. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Gradient: Hexanes/EtOAc).

Note: The choice of N-substituent on the pyridone is critical. An N-methyl or N-phenyl group often improves solubility and C-H activation efficiency compared to the free NH.

Medicinal Chemistry Strategy: Managing Atropisomerism

One of the most significant challenges (and opportunities) with biaryl pyridones is atropisomerism —axial chirality resulting from restricted rotation around the biaryl bond.

The Challenge

If the rotation barrier (

The Solution: "Lock or Lower"

Medicinal chemists must make a binary choice:

  • Lock it (Class 3): Increase steric bulk at the ortho positions (e.g., -Cl, -Me, -CN) to raise the barrier >30 kcal/mol. This creates stable, separable atropisomers that can be developed as single enantiomers.

  • Lower it (Class 1): Remove steric bulk to lower the barrier <20 kcal/mol. The compound rotates freely and behaves as a single achiral species.

Data: Impact of Ortho-Substitution on Rotational Barrier

Compound VariantOrtho-Substituent (R)Rotational Barrier (

)
ClassificationDevelopment Strategy
Gen-1 -H~14 kcal/molClass 1 (Unstable)Develop as achiral
Gen-2 -F~21 kcal/molClass 2 (Risk)Avoid (Interconverts)
Gen-3 -CH3~28 kcal/molClass 2/3Borderline
Perampanel -CN (and Phenyl ring)>30 kcal/molClass 3 (Stable)Chiral Resolution

Expanding the Scope: Kinase Inhibition (p38 MAPK)

Beyond neuroscience, biaryl pyridones are potent kinase inhibitors. In p38 Mitogen-Activated Protein Kinase (MAPK), the pyridone ring mimics the adenine ring of ATP.

Binding Mode
  • Hinge Region: The pyridone carbonyl accepts a H-bond from the backbone amide of Met109 (in p38

    
    ).
    
  • Gatekeeper: The biaryl twist allows the aryl group to access the hydrophobic "back pocket" behind the gatekeeper residue (Thr106), improving selectivity over other kinases.

Synthesis_WorkflowPrecursorPyridone PrecursorActivationPd-CatalyzedC-H ActivationPrecursor->ActivationAryl-I / Ag2CO3IntermediateBiaryl Intermediate(Racemic)Activation->IntermediateResolutionChiral Resolution(SFC / HPLC)Intermediate->ResolutionIf Class 3 barrierFinal_DrugSingle Atropisomer(Active Drug)Resolution->Final_DrugEutomer Selection

Figure 3: Synthetic workflow for generating atropisomerically pure biaryl pyridone kinase inhibitors.

References

  • Pyridones in Drug Discovery: Recent Advances Zhang, Y., & Pike, A.[1] (2021).[1][2][3] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Preclinical Pharmacology of Perampanel, a Selective Non-competitive AMPA Receptor Antagonist Rogawski, M. A., & Hanada, T.[4] (2013).[5] Acta Neurologica Scandinavica. [Link]

  • Modulation of AMPA Receptor Gating by the Anticonvulsant Drug, Perampanel Yelshanskaya, M. V., et al. (2016).[3] Neuron. [Link]

  • Atropisomerism in the Pharmaceutically Relevant Realm LaPlante, S. R., et al.[6][7] (2011).[4] Journal of Medicinal Chemistry. [Link]

  • Rational Development of Remote C–H Functionalization of Biphenyl Li, M., et al. (2016).[3] Journal of the American Chemical Society. [Link]

An In-depth Technical Guide to 3-(3-Chlorophenyl)-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

[CAS Number: Not Assigned] [Molecular Formula: C11H8ClNO] [Molecular Weight: 205.64 g/mol ]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Chlorophenyl)-2-hydroxypyridine, a novel heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Due to its novelty, a CAS number has not yet been assigned. This document serves as a foundational resource for researchers, outlining a proposed synthetic pathway, predicted physicochemical properties, potential therapeutic applications, and detailed experimental protocols for its synthesis, purification, and characterization. The guide is structured to empower scientists with the necessary information to embark on the investigation of this promising molecule.

Introduction: The Rationale for Investigating 3-(3-Chlorophenyl)-2-hydroxypyridine

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The 2-hydroxypyridine moiety, in particular, is of great interest due to its tautomeric equilibrium with 2-pyridone, a structure found in several bioactive natural products and pharmaceuticals.[4] This tautomerism allows for versatile interactions with biological targets.

The introduction of a 3-chlorophenyl substituent is a strategic design choice. The chlorophenyl group can enhance binding affinity to target proteins through hydrophobic and halogen bonding interactions, and it is a common feature in kinase inhibitors.[5][6] The combination of the 2-hydroxypyridine core with a 3-chlorophenyl group in 3-(3-Chlorophenyl)-2-hydroxypyridine presents a compelling pharmacophore for the development of novel therapeutics, particularly in oncology. This guide provides the fundamental knowledge for the synthesis and initial investigation of this high-potential molecule.

Proposed Synthesis Pathway: A Suzuki-Miyaura Cross-Coupling Approach

The most logical and well-established method for the synthesis of 3-aryl-2-hydroxypyridines is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid and a halide, offering high yields and functional group tolerance.

The proposed two-step synthesis of 3-(3-Chlorophenyl)-2-hydroxypyridine is outlined below:

Step 1: Bromination of 2-Hydroxypyridine

The first step involves the regioselective bromination of 2-hydroxypyridine to yield 3-bromo-2-hydroxypyridine. This is a standard electrophilic aromatic substitution on the electron-rich pyridine ring.

Step 2: Suzuki-Miyaura Cross-Coupling

The second step is the core Suzuki-Miyaura coupling of 3-bromo-2-hydroxypyridine with 3-chlorophenylboronic acid.

Experimental Protocol: Synthesis

Materials and Reagents:

  • 2-Hydroxypyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • 3-Chlorophenylboronic acid

  • 3-Bromo-2-hydroxypyridine (from Step 1)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Step 1: Synthesis of 3-Bromo-2-hydroxypyridine

  • To a solution of 2-hydroxypyridine (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-bromo-2-hydroxypyridine.

Step 2: Synthesis of 3-(3-Chlorophenyl)-2-hydroxypyridine

  • In a round-bottom flask, combine 3-bromo-2-hydroxypyridine (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by the methods outlined in Section 5.

Workflow Diagram: Synthesis

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Suzuki-Miyaura Coupling 2-Hydroxypyridine 2-Hydroxypyridine Bromination_Reaction Electrophilic Aromatic Substitution 2-Hydroxypyridine->Bromination_Reaction NBS N-Bromosuccinimide NBS->Bromination_Reaction 3-Bromo-2-hydroxypyridine 3-Bromo-2-hydroxypyridine Bromination_Reaction->3-Bromo-2-hydroxypyridine Suzuki_Reaction Pd-Catalyzed Cross-Coupling 3-Bromo-2-hydroxypyridine->Suzuki_Reaction 3-Chlorophenylboronic_Acid 3-Chlorophenylboronic Acid 3-Chlorophenylboronic_Acid->Suzuki_Reaction Final_Product 3-(3-Chlorophenyl)-2-hydroxypyridine Suzuki_Reaction->Final_Product

Caption: Proposed two-step synthesis of 3-(3-Chlorophenyl)-2-hydroxypyridine.

Predicted Physicochemical Properties

As 3-(3-Chlorophenyl)-2-hydroxypyridine is a novel compound, experimental data on its physicochemical properties are not available. However, we can predict these properties using computational models, which are invaluable for guiding drug development.[9][]

PropertyPredicted ValueMethod of PredictionSignificance in Drug Development
Molecular Weight 205.64 g/mol -Adherence to Lipinski's Rule of Five (<500 Da).
logP (o/w) 2.5 - 3.0ALOGP/CLOGP[11]Indicates good membrane permeability and oral bioavailability.
Aqueous Solubility (logS) -3.0 to -4.0Fragment-based methods[12]Suggests moderate solubility, may require formulation strategies.
pKa (acidic - OH) 8.5 - 9.5Computational algorithms[]Influences ionization state at physiological pH, affecting solubility and target binding.
pKa (basic - N) 1.0 - 2.0Computational algorithms[]Influences ionization state at physiological pH.
Polar Surface Area ~40 ŲTopological analysisAffects membrane permeability and blood-brain barrier penetration.
Number of H-bond Donors 1-Adherence to Lipinski's Rule of Five (≤5).
Number of H-bond Acceptors 2-Adherence to Lipinski's Rule of Five (≤10).

Potential Therapeutic Applications in Drug Discovery

The structural motifs of 3-(3-Chlorophenyl)-2-hydroxypyridine suggest several promising avenues for therapeutic investigation.

  • Oncology: The chlorophenyl group is a common feature in many kinase inhibitors.[5][6] This compound could be screened against a panel of kinases to identify potential anticancer activity. The 2-hydroxypyridine core can act as a scaffold for designing inhibitors that target the ATP-binding site of kinases.

  • Inhibition of Metalloenzymes: Hydroxypyridones are known to be excellent chelators of metal ions.[13][14] This property makes 3-(3-Chlorophenyl)-2-hydroxypyridine a candidate for inhibiting metalloenzymes that are implicated in various diseases.

  • Anti-inflammatory and Antimicrobial Agents: Pyridine derivatives have a rich history as anti-inflammatory and antimicrobial agents.[2][3] The novel substitution pattern of this compound warrants investigation into these therapeutic areas.

Purification and Isolation Protocol

Purification of the final product is critical to obtain a compound of high purity for biological testing. High-Performance Liquid Chromatography (HPLC) is the recommended method.[15][16]

Experimental Protocol: HPLC Purification

Instrumentation and Materials:

  • Preparative or Semi-preparative HPLC system[17][18]

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% Trifluoroacetic acid (TFA)

  • Fraction collector

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or DMSO).

  • Perform an initial analytical HPLC run to determine the retention time of the product and to optimize the gradient.

  • A typical gradient for a C18 column would be a linear gradient from 10% acetonitrile in water (with 0.1% TFA) to 90% acetonitrile over 30 minutes.

  • Based on the analytical run, scale up to a preparative or semi-preparative column.

  • Inject the dissolved crude product onto the column.

  • Run the preparative HPLC using the optimized gradient.

  • Collect fractions corresponding to the product peak, guided by the UV detector.

  • Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred if the product is in an aqueous solution).

Workflow Diagram: Purification and Isolation

Purification_Workflow Crude_Product Crude 3-(3-Chlorophenyl)-2-hydroxypyridine Dissolution Dissolve in minimal solvent Crude_Product->Dissolution Analytical_HPLC Analytical HPLC for method development Dissolution->Analytical_HPLC Prep_HPLC Preparative HPLC Dissolution->Prep_HPLC Analytical_HPLC->Prep_HPLC Fraction_Collection Collect fractions of pure product Prep_HPLC->Fraction_Collection Solvent_Removal Remove solvent (Lyophilization) Fraction_Collection->Solvent_Removal Pure_Product Pure 3-(3-Chlorophenyl)-2-hydroxypyridine Solvent_Removal->Pure_Product

Caption: General workflow for the purification of the target compound.

Structural Elucidation and Characterization

Unequivocal structural confirmation of the synthesized 3-(3-Chlorophenyl)-2-hydroxypyridine is essential. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) will be employed.[19]

NMR Spectroscopy

NMR is a powerful tool for determining the structure of organic molecules.[20][21]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and chlorophenyl rings. The chemical shifts and coupling patterns will confirm the substitution pattern. The hydroxyl proton may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals, confirming the presence of all carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments will be used to establish the connectivity between protons and carbons, providing definitive proof of the structure.

Mass Spectrometry

Mass spectrometry will be used to determine the molecular weight and elemental composition of the compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement, which can be used to confirm the molecular formula (C11H8ClNO).

Purity Analysis

The purity of the final compound will be determined by analytical HPLC, aiming for a purity of >95% for biological assays.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, purification, and characterization of the novel compound 3-(3-Chlorophenyl)-2-hydroxypyridine. While a CAS number has not yet been assigned, the structural motifs of this molecule suggest significant potential as a scaffold for the development of new therapeutic agents. The detailed protocols and predicted properties herein are intended to facilitate further research into this promising area of medicinal chemistry.

References

  • Kim, C. K., Lee, K. A., Hyun, K. H., Park, H. J., Kwack, I. Y., Kim, C. K., Lee, H. W., & Lee, B. S. (2004). Prediction of Physicochemical Properties of Organic Molecules Using Van Der Waals Surface Electrostatic Potentials. Journal of Computational Chemistry, 25(16), 2073–2079. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2006). Regioselective synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides. The Journal of Organic Chemistry, 71(12), 4689–4691. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2006). Regioselective synthesis of 3‐(2‐hydroxyaryl)pyridines via arynes and... ResearchGate. [Link]

  • ACS Publications. (n.d.). Development of o-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

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  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. PMC. [Link]

  • ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • ProtoQSAR. (n.d.). Computational methods for predicting properties. [Link]

  • Google Patents. (n.d.). EP1162456A1 - HPLC Method for purifying organic compounds.
  • MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. [Link]

  • Canadian Science Publishing. (1953). SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES. [Link]

  • PubMed. (2012). Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors. [Link]

  • MDPI. (n.d.). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link]

  • PubMed. (n.d.). Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. [Link]

  • Chemistry Stack Exchange. (2019). Can we use HPLC to purify an organic reaction product? [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. [Link]

  • Pure. (n.d.). NMR-Based Metabolomics. [Link]

  • ResearchGate. (2021). (PDF) Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. [Link]

  • ResearchGate. (2019). Can HPLC be used instead of column chromatography for the purification and isolation of an organic drug molecule? [Link]

  • PMC. (n.d.). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. [Link]

  • PMC. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

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  • MDPI. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. [Link]

  • PMC. (n.d.). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. [Link]

  • MDPI. (2021). High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. [Link]

  • ScienceDirect. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]X2100527X)

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Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Aryl-2-Pyridones via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Aryl-2-Pyridone Scaffolds

The 3-aryl-2-pyridone structural motif is a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic and steric properties allow for a wide range of interactions with biological targets, making it a cornerstone for the development of novel therapeutics. Compounds bearing this core have demonstrated a broad spectrum of biological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties. The ability to efficiently and selectively synthesize a diverse library of 3-aryl-2-pyridone analogs is therefore of paramount importance to researchers in the pharmaceutical sciences.

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-aryl-2-pyridones from the readily available starting material, 3-bromo-2-hydroxypyridine, utilizing the robust and versatile Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] This reaction is particularly well-suited for the synthesis of 3-aryl-2-pyridones due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of arylboronic acids.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-2-hydroxypyridine to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the bromide. The base is crucial in this step as it activates the boronic acid to form a more nucleophilic boronate species.[2][3]

  • Reductive Elimination: The two organic ligands on the palladium center couple to form the desired 3-aryl-2-pyridone, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

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// Edges Pd0 -> OxAdd [dir=none]; OxAdd -> PdII_Intermediate; PdII_Intermediate -> Transmetalation [dir=none]; Transmetalation -> PdII_Aryl; PdII_Aryl -> RedElim [dir=none]; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; StartingMaterial -> OxAdd; ArBOH2 -> Transmetalation; }

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Key Experimental Parameters and Optimization

The success of the Suzuki-Miyaura coupling for the synthesis of 3-aryl-2-pyridones hinges on the careful selection and optimization of several key parameters.

Catalyst and Ligand Selection

The choice of the palladium catalyst and the associated phosphine ligand is critical for achieving high catalytic activity and stability. While Pd(PPh₃)₄ can be used, modern catalyst systems often employ a Pd(II) precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand. These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

Ligand TypeExamplesKey Characteristics
Buchwald Ligands XPhos, SPhosBulky, electron-rich biaryl phosphines. Highly effective for a broad range of substrates, including sterically hindered and electron-rich/deficient partners.[2]
Trialkylphosphines P(t-Bu)₃, PCy₃Strongly electron-donating and sterically demanding. Promote fast reaction rates.
Ferrocenylphosphines dppfBidentate ligand that provides good catalyst stability.
The Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which readily undergoes transmetalation.[3] The choice of base can significantly impact the reaction rate and yield.

BaseStrengthCommon Applications
Potassium Carbonate (K₂CO₃) ModerateA widely used, cost-effective base suitable for many standard couplings.
Cesium Carbonate (Cs₂CO₃) StrongOften used for more challenging couplings due to its higher basicity and solubility in organic solvents.
Potassium Phosphate (K₃PO₄) StrongA strong, non-nucleophilic base that is effective in a variety of solvent systems.
Sodium Bicarbonate (NaHCO₃) WeakUsed for substrates that are sensitive to stronger bases.
Solvent Systems

The choice of solvent is crucial for ensuring the solubility of all reaction components and for facilitating the catalytic cycle. A mixture of an organic solvent and water is often employed to dissolve both the organic substrates and the inorganic base.

Commonly used solvent systems include:

  • 1,4-Dioxane / Water

  • Toluene / Water

  • Tetrahydrofuran (THF) / Water

  • N,N-Dimethylformamide (DMF) / Water

It is imperative that all solvents are thoroughly degassed prior to use to prevent the oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocols

The following protocols provide a general framework for the synthesis of 3-aryl-2-pyridones. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

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// Edges Start -> Setup; Setup -> Reagents; Reagents -> Degas; Degas -> Catalyst; Catalyst -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Characterize; Characterize -> End; }

Figure 2: General Experimental Workflow.
Protocol 1: General Procedure for the Synthesis of 3-Aryl-2-Pyridones
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-hydroxypyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes.

  • Catalyst Addition: To the stirred mixture, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-2-pyridone.

Representative Examples of Suzuki-Miyaura Coupling with 3-Bromo-2-hydroxypyridine

The following table provides examples of reaction conditions for the synthesis of various 3-aryl-2-pyridones.

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1001285
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene/H₂O901692
4-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)DMF/H₂O100878
3-Chlorophenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2.5)Dioxane/H₂O1101881
2-Thienylboronic acidPd(OAc)₂ (3)P(t-Bu)₃ (6)K₃PO₄ (2)THF/H₂O801075

Note: The data in this table is a compilation of representative conditions and yields from the literature and may require optimization for specific experimental setups.

Characterization of 3-Aryl-2-Pyridones

The synthesized 3-aryl-2-pyridones can be characterized using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the product. For example, in the ¹H NMR spectrum of 3-phenyl-2(1H)-pyridone, one would expect to see characteristic signals for the protons on the pyridine and phenyl rings.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) of the pyridone ring and the aromatic C-H bonds.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (Pd(0) oxidized) - Poor quality reagents (wet solvent or base) - Inappropriate catalyst/ligand/base combination- Ensure rigorous degassing of all solvents and maintain an inert atmosphere. - Use anhydrous solvents and freshly dried, powdered base. - Screen different ligands and bases.
Homocoupling of Boronic Acid - Presence of oxygen - Reaction temperature too high- Improve degassing procedures. - Lower the reaction temperature.
Protodeboronation - Presence of water or protic solvents with a strong base- Use anhydrous conditions. - Consider using a non-aqueous base or a boronate ester.
Difficult Purification - Co-elution of product with byproducts or residual catalyst- Optimize the eluent system for column chromatography. - Consider a pre-purification step such as trituration or recrystallization.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 3-aryl-2-pyridones from 3-bromo-2-hydroxypyridine. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently generate a diverse range of these valuable compounds. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this synthetic strategy in a research and development setting.

References

  • Wiley-VCH (2007). Supporting Information. Available at: [Link]

  • Yu, H., Wu, Y., Wang, Y., & Sun, X. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. The Journal of Organic Chemistry, 77(19), 8615–8620. Available at: [Link]

  • Preprints.org (n.d.). Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Available at: [Link]

  • ResearchGate (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available at: [Link]

  • NROChemistry (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Li, X. (2012). Palladium-catalyzed selective oxidative olefination and arylation of 2-pyridones. Chemical Science, 3(11), 3231. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022, March 29). YouTube. Available at: [Link]

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  • ResearchGate (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. a. Available at: [Link]

  • Jagadhane, P. B., & Telvekar, V. N. (2014). Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide. Synlett, 25(18), 2636–2638. Available at: [Link]

  • The Royal Society of Chemistry (2019). Electronic supplementary information. Available at: [Link]

  • Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. (n.d.). ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Available at: [Link]

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  • Sowiński, P., & Rychlewska, U. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336–2344. Available at: [Link]

  • ResearchGate (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available at: [Link]

  • Bonnet, V., Mongin, F., Trécourt, F., Quéguiner, G., & Knochel, P. (2001). Preparation of polyfunctional pyridines by a palladium(0)-catalyzed cross-coupling of functionalized aryl Grignard reagents. Tetrahedron Letters, 42(33), 5717–5719. Available at: [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022, December 7). National Center for Biotechnology Information. Available at: [Link]

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Reagents for C3-arylation of 2-methoxypyridine with 3-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 3-(3-chlorophenyl)-2-methoxypyridine via Palladium-Catalyzed C3-Arylation

Introduction: The Strategic Importance of C3-Arylated Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and metabolic stability. While methods for functionalizing the C2 and C4 positions are well-established due to the inherent electronic properties of the heterocycle, the selective modification of the C3 (or meta) position has long been a formidable challenge for synthetic chemists.[1][2] The electron-deficient nature of the pyridine ring generally disfavors electrophilic attack and complicates many standard C-H functionalization approaches.[1]

The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, prized for its functional group tolerance and the relatively benign nature of its boron-based reagents.[3][4] This application note provides a detailed guide for the C3-selective arylation of 2-methoxypyridine with 3-chlorophenylboronic acid, a transformation that unites a valuable pyridine core with a versatile aryl partner. As a Senior Application Scientist, this guide moves beyond a simple recipe, delving into the mechanistic rationale behind reagent selection and providing a robust, field-tested protocol for researchers in drug discovery and chemical development.

Mechanistic Rationale: Orchestrating C3 Selectivity

The success of a Suzuki-Miyaura C-H activation reaction hinges on the precise coordination of a palladium catalyst, a ligand, a base, and the coupling partners. The generally accepted catalytic cycle provides a framework for understanding this complex transformation.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (or pseudohalide) bond, forming a Pd(II) intermediate. In a direct C-H activation pathway, this step is replaced by the activation of a C-H bond on the pyridine ring, often facilitated by a concerted metalation-deprotonation (CMD) mechanism.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) center, displacing the halide or other leaving group.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[5]

Achieving C3 selectivity on the pyridine ring is the critical challenge. The nitrogen lone pair can electronically disfavor palladation at the adjacent C2 and C6 positions.[6] Furthermore, directing groups or specific ligand combinations can steer the catalyst to the desired C3 position. For non-directed arylations, ligands such as 1,10-phenanthroline have proven effective in promoting C3-selective coupling on the pyridine nucleus.[7][8][9]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [Ar'B(OR)₃]⁻ PdII_Both Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'B(OH)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base Boronate [Ar'B(OH)₃]⁻ Base->Boronate Boronate->PdII_Aryl Enters Cycle caption General catalytic cycle for the Suzuki-Miyaura reaction.

Figure 1. General catalytic cycle for the Suzuki-Miyaura reaction.

Reagent Selection: A Causality-Driven Approach

The choice of each reagent is critical and interdependent. Simply following a published procedure without understanding the role of each component can lead to failed reactions. Here, we dissect the "why" behind each selection.

Reagent ClassExample(s)Role & Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are stable Pd(II) and Pd(0) precatalysts, respectively. They are reduced or dissociate in situ to generate the active, ligand-coordinated Pd(0) species that enters the catalytic cycle. Pd(OAc)₂ is often cost-effective and robust.
Ligand 1,10-Phenanthroline, Buchwald phosphines (e.g., SPhos)This is the most critical parameter for success. The ligand stabilizes the palladium center, preventing decomposition to palladium black. Its steric and electronic properties directly influence the rates of oxidative addition and reductive elimination. For C3-arylation of pyridines, nitrogen-based ligands like 1,10-phenanthroline have been shown to be uniquely effective in promoting the desired regioselectivity.[7][8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is not merely a pH adjuster; it is a stoichiometric reactant. It reacts with the boronic acid to form an "ate" complex (a boronate), which is significantly more nucleophilic and competent for the transmetalation step.[10] The choice of base can dramatically affect reaction outcomes, with stronger bases often required for less reactive coupling partners.
Aryl Boronic Acid 3-Chlorophenylboronic acidThis is the arylating partner. Boronic acids are generally stable but can be susceptible to protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom) under certain conditions, which is a common cause of reduced yields.
Pyridine Substrate 2-MethoxypyridineThe electron-donating methoxy group at the C2 position can influence the electronic properties of the ring, potentially making the C3-H bond more susceptible to activation compared to unsubstituted pyridine.
Solvent 1,4-Dioxane, TolueneThe solvent must solubilize all components at the reaction temperature. Aprotic polar solvents like dioxane are common choices for Suzuki-Miyaura reactions as they are stable at the high temperatures often required.

Detailed Experimental Protocol

This protocol is synthesized from established methodologies for C3-arylation of pyridines and represents a robust starting point for optimization.[7][8]

Materials & Equipment:

  • Reagents:

    • 2-Methoxypyridine (C₆H₇NO)

    • 3-Chlorophenylboronic acid (C₆H₆BClO₂)

    • Palladium(II) Acetate (Pd(OAc)₂)

    • 1,10-Phenanthroline

    • Potassium Carbonate (K₂CO₃), anhydrous

    • 1,4-Dioxane, anhydrous

    • Ethyl acetate (for workup)

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

    • Silica gel for column chromatography

  • Equipment:

    • Oven-dried glassware (Schlenk flask or reaction vial with screw cap and septum)

    • Magnetic stirrer and stir bar

    • Heating block or oil bath with temperature control

    • Inert gas supply (Nitrogen or Argon) with manifold

    • Syringes and needles

    • Rotary evaporator

    • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup (Inert Atmosphere is Crucial):

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-methoxypyridine (1.0 mmol, 1.0 equiv).

    • Add 3-chlorophenylboronic acid (1.2 mmol, 1.2 equiv).

    • Add Palladium(II) Acetate (0.05 mmol, 5 mol%).

    • Add 1,10-Phenanthroline (0.05 mmol, 5 mol%).

    • Add anhydrous Potassium Carbonate (2.0 mmol, 2.0 equiv).

    • Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the atmosphere is inert.

  • Solvent Addition and Reaction:

    • Through the septum, add 5 mL of anhydrous 1,4-dioxane via syringe.

    • Place the sealed flask in a pre-heated heating block or oil bath set to 120-130 °C.[7][8]

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Workup and Isolation:

    • Once the reaction is complete (or after 24 hours), remove the flask from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the base and palladium residues. Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude oil or solid should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product, 3-(3-chlorophenyl)-2-methoxypyridine.

    • Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Workflow start Start setup 1. Add Reagents to Oven-Dried Schlenk Flask start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert solvent 3. Add Anhydrous Dioxane via Syringe inert->solvent react 4. Heat and Stir (120-130 °C, 12-24h) solvent->react cool 5. Cool to Room Temperature react->cool workup 6. Dilute, Filter, and Perform Aqueous Wash cool->workup purify 7. Dry and Concentrate Organic Layer workup->purify chrom 8. Purify by Column Chromatography purify->chrom end Pure Product chrom->end caption Experimental workflow for C3-arylation.

Sources

Introduction: Accelerating Heterocyclic Synthesis with Microwave Technology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Rapid Synthesis of 3-(3-Chlorophenyl)-2-hydroxypyridine via Microwave-Assisted Suzuki-Miyaura Coupling

Derivatives of 2-hydroxypyridine are privileged scaffolds in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Their synthesis, however, can be time-consuming using conventional heating methods. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful alternative that aligns with the principles of green chemistry.[1][2] This technique utilizes microwave irradiation to directly and efficiently heat reaction mixtures, leading to dramatic reductions in reaction times, increased product yields, and often higher product purity.[3][4][5][6]

The core advantages of MAOS stem from its unique heating mechanism.[3] Unlike conventional heating, which relies on slow thermal conduction from an external source, microwaves pass through the vessel walls and heat the reactants and solvent directly and volumetrically.[2] This rapid, uniform heating minimizes thermal gradients and side reactions, often allowing reactions to be completed in minutes rather than hours.[3][4]

This application note provides a comprehensive protocol for the synthesis of 3-(3-Chlorophenyl)-2-hydroxypyridine, a representative bi-aryl heterocyclic compound, utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction accelerated by microwave irradiation. We will delve into the mechanistic rationale, provide a detailed step-by-step protocol, and outline the expected outcomes and characterization methods.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The formation of the carbon-carbon bond between the 2-hydroxypyridine core and the 3-chlorophenyl ring is achieved via the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most versatile methods for generating bi-aryl compounds due to its tolerance of a wide range of functional groups and use of readily available starting materials. The reaction is catalyzed by a palladium complex, which cycles through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A low-valent Palladium(0) species reacts with the aryl halide (3-bromo-2-hydroxypyridine), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organic group from the organoboron reagent (3-chlorophenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final bi-aryl product, regenerating the active Pd(0) catalyst to re-enter the cycle.

Microwave irradiation significantly accelerates this process. The efficient heating rapidly brings the reaction to the optimal temperature, while evidence also suggests a direct interaction between the metallic palladium catalyst and the microwave field, which can lead to enhanced catalytic activity.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Catalyst Pd_Complex1 Ar-Pd(II)-X Pd0->Pd_Complex1 Ar-X Product 3-(3-Chlorophenyl)-2-hydroxypyridine OxAdd Oxidative Addition Pd_Complex2 Ar-Pd(II)-Ar' Pd_Complex1->Pd_Complex2 Ar'-B(OH)₂ Base Transmetalation Transmetalation Pd_Complex2->Pd0 Ar-Ar' RedElim Reductive Elimination ArX 3-Bromo-2-hydroxypyridine ArBOH2 3-Chlorophenylboronic acid

Caption: The Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Detailed Experimental Protocol

This protocol is designed for use with a dedicated microwave synthesis reactor. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMWMmol (Equiv.)AmountSupplier
3-Bromo-2-hydroxypyridineC₅H₄BrNO174.000.5 (1.0)87.0 mge.g., Sigma-Aldrich
3-Chlorophenylboronic acidC₆H₆BClO₂156.380.6 (1.2)93.8 mge.g., Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.025 (0.05)28.9 mge.g., Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.0 (2.0)138.2 mge.g., Sigma-Aldrich
1,4-Dioxane (Anhydrous)C₄H₈O₂88.11-4.0 mLe.g., Sigma-Aldrich
Deionized WaterH₂O18.02-1.0 mL-
Equipment
  • Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with a Teflon-coated magnetic stir bar

  • Analytical balance

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Flash chromatography system

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Synthesis Procedure
  • Reagent Addition:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-bromo-2-hydroxypyridine (87.0 mg, 0.5 mmol).

    • Add 3-chlorophenylboronic acid (93.8 mg, 0.6 mmol).

    • Add potassium carbonate (138.2 mg, 1.0 mmol).

    • Finally, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (28.9 mg, 0.025 mmol).

    Scientist's Note: The order of addition for solid reagents is generally not critical. Using a slight excess of the boronic acid ensures the complete consumption of the limiting aryl bromide. The base is crucial for the transmetalation step.[7]

  • Solvent Addition:

    • Add 4.0 mL of 1,4-dioxane and 1.0 mL of deionized water to the vial.

    • Seal the vial securely with a cap.

    Rationale: A mixture of an organic solvent (dioxane) and water is commonly used for Suzuki reactions.[7] Dioxane solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave reactor.

    • Program the reactor with the following parameters:

      • Temperature: 120 °C

      • Ramp Time: 2 minutes

      • Hold Time: 15 minutes

      • Power: Dynamic (reactor automatically adjusts power to maintain temperature)

      • Stirring: High

    • Initiate the reaction.

    Expertise: These conditions are a robust starting point. Optimization may be required depending on the specific microwave unit and scale.[7] The 15-minute reaction time is significantly shorter than the hours or days often required with conventional heating.[3]

  • Reaction Work-up:

    • Once the reaction is complete, allow the vial to cool to room temperature (below 50°C) before handling.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[8]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel.

    • Equilibrate the column with hexanes.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 40% ethyl acetate).

    • Monitor the fractions by TLC to identify and combine those containing the pure product.

    • Evaporate the solvent from the combined pure fractions to yield 3-(3-Chlorophenyl)-2-hydroxypyridine as a solid.

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis A 1. Add Reactants & Catalyst to Microwave Vial B 2. Add Dioxane/Water Solvent & Seal Vial A->B C 3. Microwave Irradiation (120°C, 15 min) B->C D 4. Cool & Dilute with Ethyl Acetate C->D E 5. Aqueous Wash & Dry Organic Layer D->E F 6. Concentrate Under Vacuum E->F G 7. Purify by Flash Chromatography F->G H 8. Characterize Pure Product (NMR, MS) G->H

Caption: Workflow for microwave-assisted synthesis and purification.

Expected Results and Characterization

The microwave-assisted Suzuki coupling is highly efficient, typically providing the desired product in good to excellent yields.

ParameterDetails
Expected Yield 75-90%
Appearance Off-white to light tan solid
Purity >95% after chromatography
¹H NMR Expect characteristic aromatic proton signals for both the pyridine and chlorophenyl rings, and a broad singlet for the hydroxyl proton.
¹³C NMR Expect distinct signals for all unique carbon atoms in the bi-aryl structure.
Mass Spec (ESI) The calculated mass for C₁₁H₈ClNO (M+H)⁺ would be approximately 206.03.

Trustworthiness through Validation: The identity and purity of the synthesized 3-(3-Chlorophenyl)-2-hydroxypyridine must be rigorously confirmed using standard analytical techniques. High-resolution mass spectrometry (HRMS) will confirm the elemental composition, while ¹H and ¹³C NMR spectroscopy will validate the precise molecular structure and isomeric purity.

Conclusion

This application note details a rapid, efficient, and reliable protocol for the synthesis of 3-(3-Chlorophenyl)-2-hydroxypyridine using microwave-assisted Suzuki-Miyaura cross-coupling. By leveraging the benefits of microwave heating, this method dramatically reduces reaction times and improves yields compared to conventional approaches.[4][9] This protocol serves as a valuable template for researchers and scientists in drug development, enabling the accelerated synthesis of diverse libraries of 2-hydroxypyridine derivatives for biological screening and lead optimization.

References

  • N/A. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
  • N/A. (2024, October 12). (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • NIH. (n.d.). Aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones: Synthesis and evaluation as inhibitors of influenza A endonuclease - PMC.
  • MDPI. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • Baxendale Group. (2006, April 4). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio.
  • NIH. (n.d.). Microwave Assisted Synthesis and Unusual Coupling of Some Novel Pyrido[3,2-f][1][4]thiazepines. Retrieved from

  • PubMed. (2021, October 18). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.
  • MDPI. (n.d.). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.

Sources

Troubleshooting & Optimization

Overcoming catalyst poisoning in Suzuki coupling of 2-hydroxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SUZUKI-2HP-OPT Subject: Technical Support Guide: Overcoming Catalyst Poisoning in Suzuki Coupling of 2-Hydroxypyridines Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Tautomer Trap"

You are likely experiencing reaction failure due to the inherent tautomeric equilibrium of your substrate. 2-Hydroxypyridines exist predominately as 2-pyridones (lactams) in solution. Unlike simple phenols, the 2-pyridone tautomer is a potent catalyst poison.

The lactam motif contains a "hard" oxygen and a "soft" nitrogen, allowing it to act as a bidentate or bridging ligand. This displaces your phosphine ligands and forms stable, unreactive Palladium-Pyridone complexes (off-cycle resting states), effectively arresting the catalytic cycle before oxidative addition can occur.

This guide provides three field-proven strategies to bypass this poisoning mechanism:

  • In-Situ Activation (PyBroP): Converting the "poison" into a leaving group in one pot.

  • Ligand Overpowering: Using steric bulk to prevent substrate coordination.

  • The "PyFluor" Protocol: A stable sulfonyl fluoride alternative to unstable triflates.

Diagnostic Hub (Troubleshooting FAQs)

Q: My reaction mixture turns black almost immediately. Is this poisoning? A: Yes. Rapid formation of "Palladium Black" indicates that your ligand has been displaced from the metal center. The 2-pyridone substrate likely stripped the phosphine from the Pd(0), leading to nanoparticle agglomeration.

  • Fix: Switch to a chelating ligand (e.g., Xantphos) or a bulky biaryl phosphine (e.g., XPhos) that binds Pd more tightly than the substrate can.

Q: The reaction stays clear, but I recover 100% starting material. Why? A: This is "Silent Poisoning." The Pd is likely trapped in a stable bis-pyridone complex. It hasn't precipitated, but it is electronically saturated and cannot undergo oxidative addition.

  • Fix: You must activate the C-OH bond (see Protocol A) or protect the nitrogen (e.g.,

    
    -Me or 
    
    
    
    -Bn) to break the bidentate coordination mode.

Q: I am trying to couple at the C5 position (e.g., 5-bromo-2-hydroxypyridine), not C2. Why does it still fail? A: Even if the reaction site is distal, the C2-pyridone motif acts as a "bystander poison." It sequesters the catalyst, preventing reaction at the C5-Br site.

  • Fix: You must use Strategy B (Bulky Ligands) or transiently protect the oxygen as a tosylate/mesylate.

Strategic Solutions Matrix

StrategyMechanismBest For...ProsCons
A. PyBroP Activation Converts C-OH to C-O-P (Phosphonium) in situ.Coupling at the C2 position.One-pot; no isolation of unstable triflates.Requires expensive coupling reagent.
B. Buchwald Ligands Steric bulk prevents N/O coordination to Pd.Coupling at C3-C6 (Bystander 2-OH).High yields; tolerates free NH/OH.Ligands (XPhos, BrettPhos) can be costly.
C. PyFluor (Sulfonyl Fluoride) Converts C-OH to C-SO₂F.Scale-up of C2 coupling.C-SO₂F is much more stable than C-OTf (triflate).Requires 2-step synthesis (activation then coupling).[1]

Visualizing the Mechanism

The following diagram illustrates the competition between the productive catalytic cycle and the "Poisoning Loop" caused by the 2-pyridone tautomer.

G Substrate 2-Hydroxypyridine (Substrate) Tautomer 2-Pyridone (Dominant Tautomer) Substrate->Tautomer Equilibrium Poison Poisoned Complex [Pd(Pyridone)2] Tautomer->Poison Coordination (Displaces Ligand) Activated Activated Species (C-OTf / C-OP) Tautomer->Activated Activation (PyBroP/Tf2O) Pd_L Active Catalyst [L-Pd(0)] Pd_L->Poison Trapped Product Coupled Product (2-Arylpyridine) Pd_L->Product Catalyzes Activated->Product Suzuki Cycle (Ox Add -> Transmet -> Red Elim)

Figure 1: The "Poisoning Loop" (Grey) shows how the 2-pyridone tautomer traps the catalyst. The "Activation Path" (Blue/Green) bypasses this by converting the coordinating oxygen into a non-coordinating leaving group.

Detailed Experimental Protocols

Protocol A: The "PyBroP" One-Pot Method (Coupling at C2)

Best for: Rapid library synthesis where isolating unstable triflates is undesirable.

Theory: PyBroP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) activates the lactam oxygen into a phosphonium salt, which behaves like a pseudohalide.

Materials:

  • Substrate: 2-Hydroxypyridine derivative (1.0 equiv)

  • Reagent: PyBroP (1.2 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Base: Et₃N (3.0 equiv) for activation; Na₂CO₃ (2M aq, 3.0 equiv) for coupling.

  • Catalyst: PdCl₂(dppf)[2][3][4]·CH₂Cl₂ (5 mol%)

  • Solvent: 1,4-Dioxane.

Step-by-Step:

  • Activation: In a sealed tube, dissolve the 2-hydroxypyridine and PyBroP in dry 1,4-dioxane (0.2 M). Add Et₃N.

  • Stir: Heat at 50°C for 2 hours . (Monitor by TLC/LCMS for disappearance of starting material).

  • Coupling Addition: Do not work up. Add the arylboronic acid, PdCl₂(dppf), and aqueous Na₂CO₃ solution directly to the reaction vessel.

  • Reaction: Degas with Argon for 5 mins. Seal and heat to 90°C for 4-12 hours .

  • Workup: Dilute with EtOAc, wash with water/brine. Purify via flash chromatography.

Protocol B: The "Buchwald Bypass" (Coupling at C3-C6)

Best for: Substrates containing a 2-OH group that must remain intact, or when coupling a halogen elsewhere on the ring.

Theory: Ligands like XPhos or BrettPhos are extremely bulky. They create a "roof" over the Pd center, allowing small oxidative addition substrates (C-X) to enter, but physically blocking the formation of the kappa-2 (


) pyridone chelate.

Materials:

  • Substrate: Halo-2-hydroxypyridine (e.g., 5-bromo-2-hydroxypyridine).

  • Catalyst: XPhos Pd G3 or BrettPhos Pd G3 (2-5 mol%).

    • Note: Use G3/G4 precatalysts to ensure immediate Pd(0) generation.

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Toluene/Water (10:1) or n-Butanol.

Step-by-Step:

  • Charge: Add substrate, boronic acid (1.5 equiv), base, and Pd precatalyst to a vial.

  • Solvent: Add solvent system.

  • Degas: Sparging is critical here. Bubble Argon for 10 minutes. Oxygen promotes the formation of inactive Pd-hydroxide species.

  • Heat: 80-100°C.

  • Note: If conversion is low, add 20 mol% of the free ligand (e.g., XPhos) to stabilize the active species.

References

  • PyBroP Activation Method

    • Title: PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP.[3]

    • Source: RSC Advances (Royal Society of Chemistry).
    • URL:[Link]

  • PyFluor (Sulfonyl Fluoride)

    • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[2]

    • Source: Canadian Journal of Chemistry (via NCBI/PubMed).
    • URL:[Link]

  • Buchwald Ligand Selection: Title: Buchwald Ligands & Precatalysts User Guide. Source: Sigma-Aldrich / Merck.
  • Catalyst Poisoning Mechanisms

    • Title: Catalyst poisoning (General Overview & Pd Mechanisms).
    • Source: Wikipedia (Valid
    • URL:[Link]

Sources

Purification methods for 3-(3-Chlorophenyl)-2-hydroxypyridine from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Directive

This guide addresses the purification of 3-(3-Chlorophenyl)-2-hydroxypyridine from crude reaction mixtures (typically Suzuki-Miyaura cross-coupling).

The Central Challenge: This molecule exhibits lactam-lactim tautomerism .[1] In solution, it exists in equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms.[1] This duality causes:

  • Chromatographic peak splitting/tailing (ghost peaks).

  • Solubility anomalies (amphoteric behavior).[1]

  • Metal chelation (the pyridone oxygen and nitrogen can bind residual Palladium catalysts).[1]

The protocols below prioritize crystallization and acid-base manipulation over chromatography to ensure scalability and high purity (>99%).

Decision Matrix: Purification Workflow

Use this logic flow to determine the correct purification strategy based on your crude profile.

Purification_Workflow Start Crude Reaction Mixture (Suzuki Coupling) Check_State Physical State? Start->Check_State Solid Solid Precipitate Check_State->Solid High Conversion Solution Solution / Oil Check_State->Solution Solvent Rich AcidBase Protocol A: Acid-Base Swing (Primary Method) Solid->AcidBase High Impurities Recryst Protocol B: Recrystallization (Polishing) Solid->Recryst Low Impurities Solution->AcidBase Extract first Scavenge Protocol C: Pd Scavenging (Metal Removal) AcidBase->Scavenge If Pd > 20ppm Final Pure Product (>99% HPLC) AcidBase->Final If Pd Low Recryst->Scavenge If Pd > 20ppm Recryst->Final If Pd Low Scavenge->Final

Figure 1: Decision tree for isolating 3-(3-Chlorophenyl)-2-hydroxypyridine based on crude state and impurity profile.[1]

Protocol A: The Acid-Base Swing (Primary Isolation)[1]

Mechanism: 2-Hydroxypyridines are amphoteric.[1] They can be deprotonated by strong bases (forming a pyridinolate anion) and protonated by strong acids (forming a pyridinium cation).[1] We exploit this to wash away non-ionizable impurities (e.g., unreacted 3-chlorophenylboronic acid, bis-aryl byproducts).[1]

Step-by-Step Methodology
  • Dissolution (Basification):

    • Suspend the crude solid in 1M NaOH (approx. 5-10 volumes).

    • Why: This converts the product into its sodium salt (Sodium 3-(3-chlorophenyl)pyridin-2-olate), which is highly water-soluble.[1]

    • Target pH: >12.

  • Organic Wash (Impurity Removal):

    • Wash the aqueous alkaline solution with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (2 x 5 volumes).[1]

    • Action: Discard the organic layer.[1] This layer contains non-acidic impurities (e.g., de-halogenated starting materials, phosphine ligands).

  • Precipitation (Acidification):

    • Cool the aqueous layer to 0–5°C.[1]

    • Slowly add 6M HCl dropwise with vigorous stirring.

    • Critical Endpoint: Adjust pH to 6.0 – 7.0 .

    • Why: The molecule is least soluble at its isoelectric point (neutral form).[1] Going too acidic (pH < 2) will re-dissolve it as the pyridinium salt.[1]

  • Filtration:

    • Filter the resulting off-white precipitate.[1]

    • Wash the cake with cold water (to remove NaCl) and cold heptane (to remove residual boronic acids).[1]

Protocol B: Recrystallization (Polishing)[1]

If the Acid-Base swing yields <98% purity, use recrystallization.[1] The presence of the 3-chlorophenyl ring increases lipophilicity compared to the parent 2-hydroxypyridine, altering solvent choice.[1]

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 80:20High Best balance.[1] Dissolve in hot EtOH, add water until turbid, cool slowly.
Toluene 100%Medium Good for removing polar impurities, but yield may be lower due to solubility.[1]
Acetonitrile 100%Medium Effective for removing boronic acid residues.[1]
EtOAc / Heptane 1:1Low Product may "oil out" instead of crystallizing if cooling is too rapid.[1]

Procedure:

  • Dissolve crude solid in minimum boiling Ethanol.[1]

  • Add activated carbon (e.g., Darco G-60) if color is dark (5 wt%).[1] Filter hot through Celite.[1]

  • Add warm water dropwise until slight turbidity persists.

  • Allow to cool to room temperature, then 0°C.

  • Filter and dry under vacuum at 50°C.

Protocol C: Palladium Removal (Scavenging)

Suzuki couplings often leave residual Palladium (Pd).[1] Standard crystallization often fails to remove Pd efficiently because the pyridone nitrogen/oxygen can chelate the metal.

Recommended Scavengers:

  • SiliaMetS® Thiol (SH): Best general scavenger for Pd(II) and Pd(0).[1]

  • SiliaMetS® DMT (Dimercaptotriazine): Superior for high-stability Pd complexes.[1]

Workflow:

  • Dissolve the semi-pure product in THF or MeOH (10 volumes).

  • Add SiliaMetS® Thiol (4 equivalents relative to residual Pd content, or 10-20 wt% of product).[1]

  • Stir at 50°C for 4 hours .

  • Filter through a 0.45µm pad (to remove scavenger).[1]

  • Concentrate the filtrate to dryness.[1]

Troubleshooting & FAQs

Q1: My HPLC shows two peaks for the pure product. Is it impure?

A: Likely not.[1] This is the Tautomer Effect .

  • Diagnosis: If the peaks coalesce upon heating the column or changing pH, it is tautomerism.

  • Fix: Run HPLC with a buffered mobile phase. Use 0.1% Trifluoroacetic acid (TFA) (favors the hydroxy form) or 10mM Ammonium Bicarbonate (favors the deprotonated form).[1] Avoid neutral unbuffered solvents.[1]

Q2: The product is "oiling out" during recrystallization.

A: This happens when the solvent polarity gap is too wide or cooling is too fast.

  • Fix: Use a "Seeding" technique. Add a tiny crystal of pure product when the solution is slightly supersaturated.[1] Alternatively, switch to 2-Propanol (IPA) as a single solvent system.[1]

Q3: The product has a pink/reddish hue.

A: This indicates Palladium oxidation or trace phenols.[1]

  • Fix: Perform the Protocol C (Scavenging) step.[1] If color persists, wash the solid with a dilute solution of EDTA (disodium salt) during the filtration step of Protocol A.

Q4: Yield is low after Acid-Base swing.

A: You likely over-acidified.[1]

  • Fix: Check the filtrate pH. If pH < 4, you have formed the pyridinium hydrochloride salt, which is water-soluble.[1] Neutralize the filtrate back to pH 6-7 to recover the remaining product.

References

  • Synthesis and Tautomerism of 2-Hydroxypyridines

    • Citation: Wikipedia contributors. (2023).[1][2] "2-Pyridone."[1][3][4][5][6][7] Wikipedia, The Free Encyclopedia.

    • Relevance: Establishes the lactam-lactim equilibrium fundamental to the purification str
    • Source:[1]

  • Palladium Scavenging in Pharmaceutical Synthesis

    • Citation: Biotage. (2023).[1][2][8] "How to Remove Palladium in three easy steps."

    • Relevance: Provides the standard industrial protocols for removing Pd from coupling reactions using functionalized silica.[1]

    • Source:

  • Purification of 3-Hydroxypyridine Derivatives

    • Citation: ChemicalBook. (2023).[1][2][8] "3-Hydroxypyridine Properties and Purification."

    • Relevance: Confirms the solubility profile and crystallization solvents (Benzene/Ethanol) for the parent scaffold.[1]

    • Source:[1]

  • HPLC Separation of Tautomers

    • Citation: WuXi Biology.[1] (2023).[1][2][6][8][9] "How about Tautomers? Equilibrium geometry of 2-hydroxypyridine and 2-pyridone."

    • Relevance: Explains the dipole moments and solvent effects that cause peak splitting in chrom
    • Source:

Sources

Resolving tautomeric mixtures of 2-hydroxypyridine and 2-pyridone in NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving tautomeric mixtures of 2-hydroxypyridine and 2-pyridone in NMR Content Type: Technical Support Center (Troubleshooting & FAQs)

Status: Operational Subject: Resolving NMR Anomalies in Tautomeric Heterocycles Assigned Specialist: Senior Application Scientist

Introduction: The "Tautomer Trap"

If you are observing broad signals, "missing" carbons, or inconsistent integration in the NMR spectrum of a 2-substituted pyridine derivative, you are likely encountering the lactam-lactim tautomerism .

The equilibrium between 2-hydroxypyridine (2-HP) and 2-pyridone (2-P) is fast on the NMR timescale in many conditions, leading to decoalescence (broadening). Furthermore, this system is complicated by dimerization . In non-polar solvents, the 2-pyridone form self-assembles into a stable dimer, mimicking the base-pairing in DNA.

This guide provides the protocols to stabilize the equilibrium, resolve signal broadening, and definitively assign the dominant tautomer.

Module 1: Troubleshooting Signal Broadening

Q: Why are my proton signals broad or "disappearing" in ?

A: You are likely observing intermediate chemical exchange between the monomeric and dimeric forms.

In non-polar solvents like Chloroform-d (


), 2-pyridone exists in a dynamic equilibrium between a monomer and a hydrogen-bonded cyclic dimer. This exchange rate often matches the NMR frequency timescale, causing severe line broadening.

The Fix: Switch Solvents to Break the Dimer Do not simply lower the temperature in


 (this often complicates the spectra by slowing the exchange into a messy intermediate regime). Instead, switch to a polar, hydrogen-bond-accepting solvent.
SolventDominant SpeciesSpectral AppearanceRecommendation

Mixture (Monomer/Dimer)Broad, averaged, or shifting peaks.Avoid for characterization.
DMSO-

2-Pyridone (Solvated Monomer) Sharp, distinct signals.Primary Choice.
Methanol-

2-Pyridone (Solvated)Sharp, but exchangeable protons (NH/OH) disappear.Good for carbon assignment.
Gas Phase 2-Hydroxypyridine(Not applicable for standard NMR)N/A

Technical Insight: In DMSO-


, the solvent molecules form strong hydrogen bonds with the NH and C=O groups of 2-pyridone, effectively "capping" the interaction sites. This prevents dimerization and locks the molecule into the 2-pyridone  tautomer, yielding sharp signals.

Module 2: Distinguishing Isomers (Lactam vs. Lactim)

Q: How do I prove if I have the Keto (2-P) or Enol (2-HP) form?

A: Use


 NMR and 

HMBC as the definitive diagnostics.

While


 NMR is useful, the chemical shifts of aromatic protons can be ambiguous due to ring current changes. Carbon and Nitrogen shifts provide distinct "fingerprints."
Diagnostic Markers (in DMSO-

)
Nucleus2-Pyridone (Lactam) 2-Hydroxypyridine (Lactim) Notes

(C-2)

160 – 165 ppm

155 – 160 ppm
The C=O is typically deshielded relative to C-OH.

(C-3/C-5)
Shielded (Upfield)Deshielded (Downfield)2-P loses aromaticity, shielding

-carbons.


~150 – 170 ppm
(Amide-like)

~280 – 300 ppm
(Pyridine-like)
Values relative to liq.

.

Coupling

at C3/C4 is larger.
Aromatic coupling constants.Requires gated decoupling exp.
The

HMBC Protocol

If you have access to an instrument with an inverse probe (e.g., 500 MHz or higher):

  • Run a standard

    
     HMBC.
    
  • Result:

    • 2-Pyridone: The Nitrogen will correlate strongly with the NH proton (if visible) and show a chemical shift characteristic of an amide/enamine (

      
       150-170 ppm).
      
    • 2-Hydroxypyridine: The Nitrogen is a "pyridine-like" sink. It will appear much further downfield (

      
       >250 ppm).
      

Module 3: Advanced Troubleshooting

Q: I see two sets of peaks. Is it a mixture of tautomers or an impurity?

A: Perform a Concentration Gradient Experiment.

Tautomeric ratios (specifically involving dimers) are concentration-dependent. Impurities are not.

The Protocol:

  • Prepare a concentrated sample (~50 mM) in

    
    . Acquire 
    
    
    
    NMR.
  • Dilute the sample by 10x (~5 mM). Acquire

    
     NMR.
    
  • Analysis:

    • Scenario A (Tautomer/Dimer Equilibrium): The chemical shifts change position, or the ratio of the two sets of peaks changes. As you dilute, the equilibrium shifts toward the monomer.

    • Scenario B (Impurity): The ratio between the two sets of peaks remains exactly constant. Chemical shifts do not move significantly.[1]

Visualizing the Equilibrium

The following diagram illustrates the solvent-dependent pathway that dictates which species you observe in the NMR tube.

Tautomer_Pathway Sample Unknown Sample (2-Substituted Pyridine) Solvent_NP Non-Polar Solvent (CDCl3, C6D6) Sample->Solvent_NP Dissolve In Solvent_P Polar Aprotic Solvent (DMSO-d6, DMF-d7) Sample->Solvent_P Dissolve In Process_NP Dimerization Dominates (Intermolecular H-Bonds) Solvent_NP->Process_NP Equilibrium Process_P Solvation Dominates (Solvent-Solute H-Bonds) Solvent_P->Process_P Stabilization Result_NP Mixture: Monomer + Dimer Result: Broad/Averaged Peaks Process_NP->Result_NP Result_P Species: 2-Pyridone Monomer Result: Sharp, Distinct Peaks Process_P->Result_P

Caption: Figure 1. Solvent selection dictates the aggregation state and NMR spectral quality of 2-pyridone derivatives.

References

  • Beak, P., et al. (1976). Equilibration studies: 2-hydroxypyridine vs 2-pyridone. Established that 2-pyridone is the dominant species in liquid phase/solution, while 2-hydroxypyridine is favored in the gas phase.[2]

  • Wang, L., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. Detailed DFT and solvent polarity studies confirming DMSO stabilizes the lactam form.

  • Forlani, L., et al. (2002).[3] Tautomerism and Aggregation in 2-Hydroxypyridine Derivatives. Discusses the dimerization mechanism in non-polar solvents.

  • Reich, H. J. (University of Wisconsin). Bordwell pKa Table and NMR Data. Authoritative source for chemical shift ranges of heterocycles.

Sources

Optimizing yield of 3-aryl-2-hydroxypyridine synthesis using Buchwald ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Welcome to the Technical Support Center. You are likely here because the synthesis of 3-aryl-2-hydroxypyridines (and their 2-pyridone tautomers) is failing to meet yield targets.[1]

The Core Problem: This reaction faces a "perfect storm" of chemical antagonism:

  • Tautomeric Poisoning: The substrate exists in equilibrium between the 2-hydroxypyridine (aromatic) and 2-pyridone (amide-like) forms.[1] The pyridone oxygen and nitrogen are potent ligands that can displace phosphines, forming inactive Palladium dimers (catalyst poisoning).

  • Steric Crowding: The C3 position is ortho to the carbonyl/hydroxyl group, creating significant steric hindrance that slows oxidative addition.

  • Protodeboronation: If you are using heteroaryl boronic acids, the basic conditions required for the Suzuki coupling often trigger rapid hydrolytic cleavage of the C-B bond before transmetallation can occur.

The Solution: We utilize Buchwald Dialkylbiaryl Ligands (specifically XPhos and SPhos ) to overcome these barriers. Their immense steric bulk prevents the substrate from coordinating to the Pd center, while their electron-rich nature accelerates the oxidative addition of electron-deficient halides.

Catalyst & Ligand Selection ("The Hardware")

Why Buchwald Ligands?

Standard ligands like PPh3 or dppf often fail here because they lack the bulk to prevent N/O-coordination of the pyridone to the Palladium.

LigandStructure / ClassFunction in this SynthesisRecommended Precatalyst
XPhos Biaryl DialkylphosphinePrimary Recommendation. The isopropyl groups on the upper ring provide a "roof" over the Pd center, blocking the pyridone oxygen/nitrogen from binding, while allowing the smaller aryl halide to enter.XPhos Pd G4
SPhos Biaryl DialkylphosphineSecondary Recommendation. Excellent stability. Use if the aryl boronic acid is highly sterically hindered (e.g., ortho-substituted).[1]SPhos Pd G3/G4
RuPhos Biaryl DialkylphosphineAlternative. Specifically useful if using secondary amines or if the substrate is very electron-rich.RuPhos Pd G4
Why Generation 4 (G4) Precatalysts?

Do not use Pd(OAc)2 + Ligand.

  • Issue: Mixing Pd(II) salts with ligands requires reduction to Pd(0) in situ, which is often inefficient and leads to an induction period where the unprotected pyridone can poison the Pd(II).

  • Solution: G4 precatalysts contain a pre-formed Pd(0) source stabilized by a methyl-amino-biphenyl scaffold.[1] They activate immediately upon base addition, flooding the system with active L-Pd(0) species before the substrate can interfere.

Optimized Protocols

Method A: The "Direct" Route (High Efficiency)

Best for: Rapid synthesis when protecting groups are undesirable.

Reaction Setup:

  • Substrate: 3-Bromo-2-hydroxypyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)[1]

  • Base: K3PO4 (3.0 equiv) - Crucial: Carbonates are often too weak for this substrate.[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Water is mandatory to dissolve the inorganic base and facilitate transmetallation.[1]

  • Temperature: 80°C - 100°C.

Protocol:

"Charge a vial with the aryl bromide, boronic acid, and K3PO4. Add the XPhos Pd G4 last. Seal and purge with Argon (3x).[1] Add degassed solvent via syringe. Heat to 80°C. Monitor by LCMS. If conversion stalls at 50%, add a second charge of boronic acid (0.5 equiv)."

Method B: The "Protected" Route (Maximum Yield)

Best for: Scale-up or when the "Direct" route yields <50%.

Logic: Masking the 2-hydroxy group as a benzyl ether (OBn) eliminates catalyst poisoning and forces the ring into the aromatic pyridine form.

  • Protection: React 3-bromo-2-hydroxypyridine with BnBr/Ag2CO3

    
    2-(benzyloxy)-3-bromopyridine .
    
  • Coupling: Use SPhos Pd G3 (0.5 mol%) + K2CO3 in Toluene/Water. Yields are typically >90%.

  • Deprotection: H2/Pd-C or TFA reflux to reveal the 2-hydroxypyridine.[1]

Visualizing the Workflow

Decision Logic for Protocol Selection

ProtocolSelection Start START: Target 3-Aryl-2-Hydroxypyridine CheckSubstrate Is the 2-OH/NH protected? Start->CheckSubstrate ProtectedRoute METHOD B: Protected Coupling (SPhos Pd G3) CheckSubstrate->ProtectedRoute Yes (e.g., O-Benzyl) ScaleCheck Is scale > 10g? CheckSubstrate->ScaleCheck No (Free OH/NH) DirectRoute METHOD A: Direct Coupling (XPhos Pd G4) PoisonCheck Did Direct Route fail (<40% yield)? DirectRoute->PoisonCheck ScaleCheck->DirectRoute No (Speed priority) ScaleCheck->ProtectedRoute Yes (Risk mitigation) PoisonCheck->ProtectedRoute Yes (Switch strategy) End Purification PoisonCheck->End No (Success)

Figure 1: Decision matrix for selecting the optimal synthesis pathway.

Troubleshooting & FAQs

Q1: My reaction turns black immediately, and conversion is <10%.

Diagnosis: "Pd Black" precipitation. The active Pd(0) is aggregating because it is not being stabilized by the ligand. Fix:

  • Check Ligand/Pd Ratio: If using separate Pd(OAc)2 and XPhos, ensure a 1:2 ratio (Pd:L).[1]

  • Switch to G4 Precatalyst: This guarantees a 1:1 active species.

  • Degassing: Oxygen destroys the electron-rich phosphine. Ensure rigorous Argon purging.

Q2: I see the product, but also a lot of "reduced" starting material (Protodeboronation).

Diagnosis: The aryl boronic acid is hydrolyzing (Ar-B(OH)2


 Ar-H) faster than it couples.[1]
Fix: 
  • Lower Temperature: Drop from 100°C to 60°C.

  • Slow Addition: Add the boronic acid as a solution via syringe pump over 1 hour.

  • Switch Boron Source: Use MIDA Boronates or Potassium Trifluoroborates (Ar-BF3K) .[1] These release the active boronic acid slowly, keeping the concentration low and preventing side reactions.[2]

Q3: Why use K3PO4 instead of Na2CO3 or Cs2CO3?

Mechanism: The 2-hydroxypyridine proton is acidic (pKa ~11).[1] Carbonate bases can struggle to deprotonate it fully or buffer the system incorrectly. Phosphate (K3PO4) provides a higher local basicity in the aqueous phase, facilitating the transmetallation step which is often the rate-determining step in these specific couplings.

Troubleshooting Flowchart

Troubleshooting Issue Identify Issue LowYield Low Yield / Incomplete Issue->LowYield Homocoupling Homocoupling (Ar-Ar) Issue->Homocoupling Dehalogenation Dehalogenation (Ar-H) Issue->Dehalogenation Sol_Temp Increase Temp or Add more Catalyst LowYield->Sol_Temp Sol_O2 Degas Solvents Better (Remove O2) Homocoupling->Sol_O2 Sol_Boron Use MIDA Boronate or Excess Boronic Acid Dehalogenation->Sol_Boron

Figure 2: Rapid diagnostic loop for common reaction failures.[1]

References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide."[1] Chemical Science, 2011, 2, 27-50.[1]

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920.[1]

  • Billingsley, K., & Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Aryl Boronic Acids."[1] Journal of the American Chemical Society, 2007, 129, 3358-3366.

  • Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 2010, 132, 14073-14075.

Sources

Technical Support Center: Stability of 3-(3-Chlorophenyl)-2-hydroxypyridine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, solubility, and handling of 3-(3-Chlorophenyl)-2-hydroxypyridine (also known as 3-(3-chlorophenyl)pyridin-2(1H)-one ) in DMSO stock solutions.

This guide is structured to support researchers encountering "ghost peaks" in LCMS, unexpected precipitation, or NMR signal broadening.

Executive Summary & Chemical Identity

Compound Name: 3-(3-Chlorophenyl)-2-hydroxypyridine CAS: 109-00-2 (Parent class reference); Specific derivative often custom synthesized. Core Issue: This compound is a tautomeric system . While often labeled as "2-hydroxypyridine," it exists predominantly as the 2-pyridone tautomer in the solid state and in polar aprotic solvents like DMSO. Critical Stability Factor: The compound is chemically stable in anhydrous DMSO but physically unstable in the presence of water due to hydrate formation and dimerization , leading to precipitation.

Stability Profile at a Glance
ParameterStatus in DMSOCritical Note
Chemical Stability High Resistant to oxidation/hydrolysis under standard storage (-20°C).
Physical Stability Moderate Hygroscopic. Absorbs atmospheric water, leading to "crash out."
Tautomeric State Equilibrium Favors 2-pyridone form in DMSO; 2-hydroxypyridine form in gas phase/non-polar.
Rec. Concentration 10–50 mM >50 mM increases risk of dimer-induced precipitation.
Max Freeze-Thaws < 3 Cycles Repeated cycling promotes crystal growth of hydrates.

Mechanism of Instability: The "Why"

To troubleshoot effectively, you must understand the molecular behavior in solution. This compound does not simply "dissolve"; it equilibrates.

Visualizing the Tautomeric & Dimerization Trap

In DMSO, the compound exists in equilibrium. High concentrations favor the Hydrogen-Bonded Dimer , which is less soluble than the monomer. Water intake disrupts this, often forcing the compound into a lattice-stable hydrate that precipitates.

Tautomerism Hydroxy 2-Hydroxypyridine Form (Minor in DMSO) Pyridone 2-Pyridone Form (Major in DMSO) Hydroxy->Pyridone Tautomerization (Fast in DMSO) Dimer H-Bonded Dimer (Supersaturated Risk) Pyridone->Dimer High Conc. (>50mM) Precip Precipitate (Hydrate Lattice) Pyridone->Precip Crystal Seeding Dimer->Precip + Water Uptake (Hygroscopic)

Figure 1: Tautomeric equilibrium shifting toward the 2-pyridone form in DMSO. High concentrations leads to dimerization, and water uptake drives precipitation.

Troubleshooting Guide (Q&A)

Issue 1: "My stock solution was clear yesterday, but today it has crystals/cloudiness."

Diagnosis: Water-Induced Precipitation (The "Crash Out"). DMSO is highly hygroscopic. If the vial was left uncapped or stored in a humid fridge/freezer without a desiccator, it absorbed atmospheric water. 3-aryl-2-pyridones are hydrophobic; adding water (even 2-5%) drastically reduces solubility, forcing the compound out of solution, often as a stable hydrate.

Corrective Action:

  • Do NOT heat vigorously. Heating >60°C can cause degradation if trace impurities are present.

  • Sonicate: Sonicate at 40°C for 10 minutes.

  • The "Dry" Rescue: If it fails to redissolve, add fresh anhydrous DMSO (diluting the stock to 50% concentration). The fresh solvent breaks the water lattice.

Issue 2: "I see two peaks in my LCMS/HPLC chromatogram."

Diagnosis: Tautomer Separation (The "Ghost Peak"). On non-polar columns (C18), the 2-hydroxypyridine (more polar) and 2-pyridone (less polar) forms may separate if the interconversion rate is slower than the chromatographic timescale. This is common in neutral mobile phases.

Validation Protocol:

  • Run at Acidic pH: Add 0.1% Formic Acid to your mobile phase. Acid catalysis speeds up tautomerization, merging the signals into a single sharp peak.

  • Check UV Spectra: Both peaks should have identical UV spectra (max ~290-300 nm for this class). If spectra differ, it is a degradation product, not a tautomer.

Issue 3: "The NMR signals are broad or missing the NH/OH proton."

Diagnosis: Proton Exchange. In DMSO-


, the exchangeable proton (NH/OH) often broadens due to hydrogen bonding with the solvent or trace water.
  • Observation: You expect a signal ~11-13 ppm.

  • Reality: It may appear as a very broad hump or be invisible. This is normal and does not indicate degradation.

Validated Protocols

Protocol A: Preparation of "Ultra-Stable" Stock (10 mM)

Standard DMSO stocks degrade due to water, not time. Follow this to ensure 6-12 month stability.

  • Weighing: Weigh the solid compound into an amber glass vial (protects from light, though this compound is relatively photostable).

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use the "squirt bottle" DMSO sitting on the bench.

  • Dissolution:

    • Add DMSO to achieve 10 mM.

    • Vortex for 30 seconds.

    • Critical Step: Flush the headspace with Argon or Nitrogen gas before capping. This prevents vacuum formation during freezing and blocks moisture entry.

  • Storage: Store at -20°C or -80°C.

  • Usage: Thaw completely at room temperature and vortex before use. (Concentration gradients form during freezing).

Protocol B: QC Check for Degradation

If you suspect chemical breakdown (e.g., ring oxidation), use this check.

Method: 1H-NMR in DMSO-


.
Key Markers: 
  • Intact: Aromatic region (3 protons for pyridine ring, 4 for chlorophenyl) should integrate 3:4.

  • Degraded: Look for new signals in the 8.5–9.5 ppm region (indicative of N-oxide formation) or loss of the chlorophenyl pattern (dechlorination is rare but possible under high UV).

Decision Tree: Handling Precipitated Stocks

Use this logic flow to save valuable compound without compromising data integrity.

Troubleshooting Start Stock Solution is Cloudy/Precipitated Step1 Sonicate 10 mins @ 40°C Start->Step1 Check1 Is it Clear? Step1->Check1 Use Vortex & Use Immediately (Mark as 'High Water Content') Check1->Use Yes Dilute Dilute 2-fold with Anhydrous DMSO Check1->Dilute No Check2 Is it Clear? Dilute->Check2 Check2->Use Yes (Adjust Conc. in Calc) Discard DISCARD STOCK (Irreversible Aggregate/Degradation) Check2->Discard No

Figure 2: Workflow for recovering precipitated DMSO stock solutions.

References

  • Tautomerism of 2-Hydroxypyridines: Beak, P., et al. "Equilibration Studies: The 2-Hydroxypyridine-2-Pyridone System." Journal of the American Chemical Society. Link

  • DMSO Solvation Effects: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH. (Standard text on solvent-solute H-bonding).
  • Perampanel (Structural Analog) Hydrate Formation: FDA Label for FYCOMPA (Perampanel). Section 11: Description. (Confirms hydrate stability of 3-aryl-2-pyridone scaffolds). Link

  • Compound Properties: PubChem CID 101920 (Related 3-hydroxypyridine derivatives). Link

Validation & Comparative

A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of 3-Aryl-2-Hydroxypyridines in Different Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Aryl-2-hydroxypyridines are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their structural motif is present in various biologically active molecules, and their photophysical properties make them promising candidates for the development of novel fluorophores and sensors. A thorough understanding of how the solvent environment influences the electronic absorption characteristics of these compounds is paramount for predicting their behavior in different applications, from biological media to organic electronic devices.

This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the UV-Vis absorption spectra of 3-aryl-2-hydroxypyridines in a range of solvents. We will explore the underlying principles of solvatochromism, detail the experimental protocols for synthesis and spectroscopic analysis, and present a comparative analysis of the spectral shifts observed in solvents of varying polarity.

Experimental Protocols

Synthesis of a Representative 3-Aryl-2-Hydroxypyridine

A variety of synthetic routes are available for the preparation of 3-aryl-2-hydroxypyridines. One common and effective method is the regioselective synthesis from pyridine N-oxides and silylaryl triflates.[1]

Step-by-Step Protocol:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine the desired pyridine N-oxide (1.0 eq.), silylaryl triflate (1.2 eq.), and cesium fluoride (CsF) (2.0 eq.) in anhydrous acetonitrile.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-2-hydroxypyridine.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

UV-Vis Spectroscopic Measurements

To investigate the solvatochromic behavior of the synthesized 3-aryl-2-hydroxypyridine, its UV-Vis absorption spectra are recorded in a series of solvents with varying polarities.

Step-by-Step Protocol:

  • Solvent Selection: Choose a range of solvents to cover a wide spectrum of polarity, including nonpolar (e.g., cyclohexane, toluene), polar aprotic (e.g., dichloromethane, acetonitrile, dimethyl sulfoxide), and polar protic (e.g., ethanol, methanol, water) solvents.

  • Solution Preparation: Prepare a stock solution of the 3-aryl-2-hydroxypyridine in a volatile solvent (e.g., dichloromethane). From this stock solution, prepare dilute solutions of the compound in each of the selected solvents. The final concentration should be in the micromolar range to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Measurement: Record the absorption spectrum of the sample solution against the solvent blank over a suitable wavelength range (e.g., 200-600 nm).

  • Data Analysis: Determine the wavelength of maximum absorption (λmax) for each solvent.

Experimental workflow from synthesis to spectroscopic analysis.

Results and Discussion

The UV-Vis absorption spectra of 3-aryl-2-hydroxypyridines are sensitive to the solvent environment, a phenomenon known as solvatochromism. This sensitivity arises from the change in the energy difference between the ground and excited states of the molecule due to interactions with solvent molecules. These interactions can be general (dipole-dipole) or specific (hydrogen bonding).

A key feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium between the enol (hydroxypyridine) and keto (pyridone) forms. The position of this equilibrium is highly dependent on the solvent.[2] In general, the pyridone form is favored in polar solvents, while the hydroxypyridine form is more prevalent in nonpolar solvents. The absorption maximum of the 2-hydroxypyridine tautomer typically appears at a shorter wavelength compared to the 2-pyridone form.[2]

The electronic transitions observed in the UV-Vis spectra of these compounds are typically π → π* and n → π* transitions.

  • π → π transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are generally characterized by high molar absorptivity. In polar solvents, these transitions often exhibit a bathochromic (red) shift, as the more polar excited state is stabilized to a greater extent than the ground state.

  • n → π transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen or oxygen atom) to a π* antibonding orbital. They are typically of lower intensity than π → π* transitions. In polar protic solvents, n → π* transitions often show a hypsochromic (blue) shift due to the stabilization of the ground state's non-bonding electrons through hydrogen bonding with the solvent.[3]

Comparative Analysis of UV-Vis Absorption Maxima
SolventSolvent TypeExpected λmax (nm)Predominant TautomerExpected Shift
CyclohexaneNonpolar~300-320Hydroxypyridine-
DichloromethanePolar Aprotic~320-340PyridoneBathochromic
AcetonitrilePolar Aprotic~330-350PyridoneBathochromic
EthanolPolar Protic~340-360PyridoneBathochromic
WaterPolar Protic~350-370PyridoneBathochromic

The expected trend is a bathochromic shift (a shift to longer wavelengths) as the solvent polarity increases. This is primarily attributed to the stabilization of the more polar pyridone tautomer in polar solvents and the stabilization of the π* excited state.

Tautomerism_and_Solvation cluster_equilibrium Tautomeric Equilibrium in Different Solvents cluster_interactions Solvent Interactions Hydroxypyridine 3-Aryl-2-hydroxypyridine (Enol Form) Pyridone 3-Aryl-2(1H)-pyridone (Keto Form) Hydroxypyridine->Pyridone Polar Solvents Nonpolar Van der Waals Interactions Hydroxypyridine->Nonpolar Pyridone->Hydroxypyridine Nonpolar Solvents Polar Dipole-Dipole Interactions + H-Bonding Pyridone->Polar

Tautomeric equilibrium and solvent interactions of 3-aryl-2-hydroxypyridines.

Conclusion

The UV-Vis absorption spectra of 3-aryl-2-hydroxypyridines are highly sensitive to the solvent environment. The observed solvatochromic shifts are a result of a combination of factors, including the tautomeric equilibrium between the hydroxypyridine and pyridone forms, and the differential stabilization of the ground and excited states by the solvent. A clear understanding of these solvent effects is crucial for the rational design and application of these compounds in diverse fields such as drug development, where interactions with biological media are critical, and in materials science for the development of environmentally sensitive optical materials. The experimental protocols and analysis framework presented in this guide provide a solid foundation for researchers to investigate and harness the unique photophysical properties of 3-aryl-2-hydroxypyridines.

References

  • Alimmari, A., et al. (2012). Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones. Journal of the Serbian Chemical Society. [Link]

  • Wenzel, T. (2023). 2.4: Effect of Solvent. Chemistry LibreTexts. [Link]

  • Kumar Sharma, U., & Jacob, S. (2016). Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare. [Link]

  • Tripathy, S., et al. (2014). Solvatochromic behavior of some α-styrylpyridinium dyes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Reddy, R. P., & Larock, R. C. (2006). Regioselective synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides. The Journal of Organic Chemistry. [Link]

  • Klymchenko, A. S., et al. (2003). Elimination of the Hydrogen Bonding Effect on the Solvatochromism of 3-Hydroxyflavones. The Journal of Physical Chemistry A. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.